molecular formula C20H24N6O4S B2743433 2,5-dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1021109-20-5

2,5-dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2743433
CAS No.: 1021109-20-5
M. Wt: 444.51
InChI Key: PLMQXBSXIROHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research purposes only. It is not for diagnostic or therapeutic use. This compound features a complex molecular structure that incorporates multiple heterocyclic rings, including pyridazine and pyridine moieties, which are commonly investigated in medicinal chemistry for their potential to interact with various enzymatic targets . Compounds with similar sulfonamide functional groups and heteroaromatic systems are frequently explored as potential inhibitors of protein kinases and other ATP-binding proteins . The presence of the sulfonamide group can contribute to hydrogen bonding and binding affinity at active sites, while the aromatic systems may facilitate key interactions. Researchers may value this compound for probing biochemical pathways, studying enzyme mechanics, or as a synthetic intermediate in the development of novel bioactive molecules. As with any research chemical, proper safety handling procedures must be followed. This product is strictly for laboratory research use.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-14-8-9-21-20(12-14)24-19-7-6-18(25-26-19)22-10-11-23-31(27,28)17-13-15(29-2)4-5-16(17)30-3/h4-9,12-13,23H,10-11H2,1-3H3,(H,22,25)(H,21,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMQXBSXIROHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The compound is characterized by a sulfonamide functional group, which is known for its biological activity. The synthesis typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with various amines under controlled conditions. The synthetic route often employs bases like triethylamine to facilitate the reaction while neutralizing by-products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may act as an enzyme inhibitor or modulate receptor activity, leading to various biochemical responses. For instance, sulfonamide derivatives are known to affect cardiovascular function by influencing perfusion pressure and coronary resistance .

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with receptors affecting neurotransmission and vascular tone.

Cardiovascular Effects

Research indicates that certain sulfonamide derivatives can significantly impact cardiovascular parameters. For example, studies have shown that compounds similar to this compound can lower perfusion pressure in isolated rat heart models .

Antimicrobial Activity

Sulfonamides are historically recognized for their antimicrobial properties. The mechanism often involves competitive inhibition of bacterial enzymes critical for folate synthesis, which is essential for DNA replication and cell division.

Case Studies

  • Cardiovascular Study : A study evaluated the effects of a related sulfonamide on perfusion pressure and coronary resistance using isolated rat hearts. Results indicated a significant reduction in both parameters, suggesting potential therapeutic implications for managing hypertension .
  • Antimicrobial Efficacy : In vitro studies have demonstrated that certain derivatives exhibit potent antibacterial activity against a range of pathogens, including resistant strains of bacteria.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
CardiovascularDecreased perfusion pressure
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of inflammatory enzymes

Comparison with Similar Compounds

Research Findings and Limitations

  • Sulfonamide vs. Amine Linkers: Sulfonamides generally exhibit stronger binding to enzymes (e.g., carbonic anhydrase) compared to alkylamines, as seen in drugs like celecoxib . This suggests the target compound may have higher target affinity than the dimethylamino-containing analog.
  • Pyridazine vs.
Critical Notes :

No experimental data (e.g., IC₅₀, pharmacokinetics) are available for the target compound, limiting direct pharmacological comparisons.

’s analog is explicitly labeled for research use only, highlighting the preliminary status of both compounds.

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